3-Benzhydrylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzhydrylpentanedioic acid is an organic compound that features a benzhydryl group attached to a pentanedioic acid backbone. This compound is part of the benzhydryl family, which includes various derivatives of diphenylmethane. The benzhydryl group is characterized by two benzene rings connected by a single methane carbon, which can be substituted with various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydrylpentanedioic acid typically involves the introduction of the benzhydryl group to a pentanedioic acid precursor. One common method is through the Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with pentanedioic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzhydrylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydryl ketones or alcohols.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as N-bromosuccinimide (NBS) and halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Benzhydryl ketones and alcohols.
Reduction: Primary alcohols.
Substitution: Halogenated benzhydryl derivatives.
Scientific Research Applications
3-Benzhydrylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Benzhydrylpentanedioic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: The parent compound of the benzhydryl family.
Benzhydrol: A benzhydryl derivative with a hydroxyl group.
Benzhydryl chloride: A benzhydryl derivative with a chlorine substituent
Uniqueness
3-Benzhydrylpentanedioic acid is unique due to the presence of both the benzhydryl group and the pentanedioic acid backboneThe compound’s ability to undergo multiple types of reactions and interact with biological targets makes it a valuable molecule for research and industrial purposes .
Properties
CAS No. |
93878-28-5 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-benzhydrylpentanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-15(12-17(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,19,20)(H,21,22) |
InChI Key |
NRPZCMFGRAUPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.